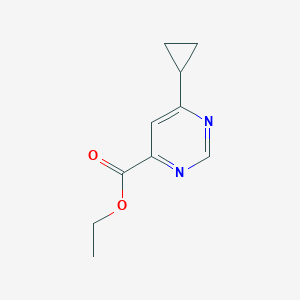![molecular formula C9H8Cl2N4 B1491620 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250549-86-0](/img/structure/B1491620.png)
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Übersicht
Beschreibung
[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanamine or DCPMT, is an aromatic amine compound derived from 1,2,3-triazole and phenylmethanamine. It is a colorless, crystalline solid that is slightly soluble in water and is insoluble in organic solvents. DCPMT is a versatile compound which has a wide range of applications in a variety of scientific fields. It can be used as a building block for synthetic organic chemistry, as a reagent for the preparation of other compounds, and as a tool for biological and medicinal research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques: Compounds involving the 1,2,3-triazole moiety are often synthesized via 1,3-dipolar cycloaddition reactions. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized with high yield through this method, showcasing the versatility and efficiency of the synthesis technique for triazole-containing compounds (Aouine et al., 2014).
Biological Activities
- Antimicrobial Properties: Some derivatives of 1,2,3-triazolyl methanamine exhibit significant antibacterial and antifungal activities. For example, a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized and demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains (Thomas et al., 2010).
Chemical Properties and Interactions
- Structural Characterization: Compounds like (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate have been synthesized and structurally characterized through various techniques like IR, 1H NMR, and X-ray diffraction, highlighting the importance of detailed structural analysis in understanding the properties and potential applications of triazole derivatives (Yan Shuang-hu, 2014).
Potential for Further Applications
- Cytotoxic and Antibacterial Activities: Novel 1,2,3-triazole tethered 1,3-disubstituted β-carboline derivatives, such as methyl 1-(3-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-β-carboline-3-carboxylate, showed cytotoxic activity against certain cell lines and excellent inhibition activity against specific bacterial strains (Salehi et al., 2016).
Eigenschaften
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-8-2-1-7(3-9(8)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKHGRSYYZRIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



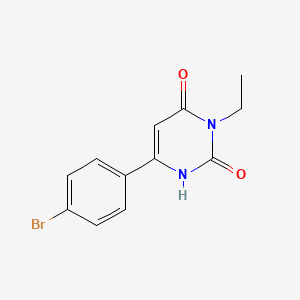
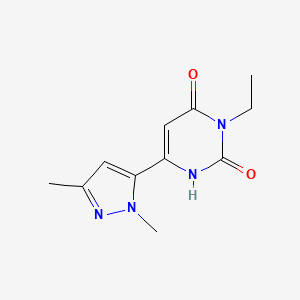

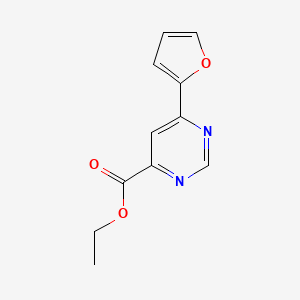

![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)
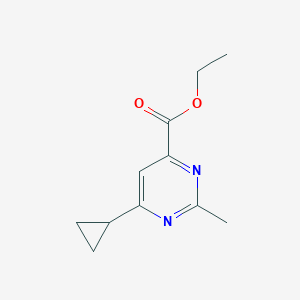

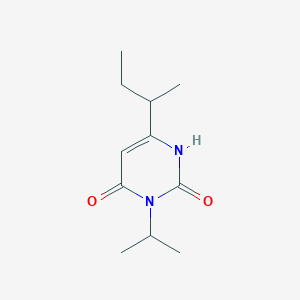
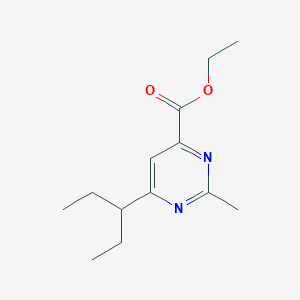
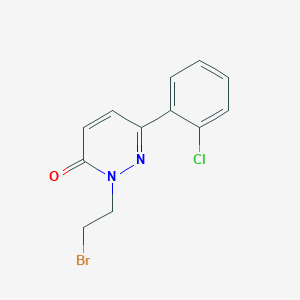
![(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1491555.png)
![3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491558.png)
